![molecular formula C13H22ClN3O2S B2371146 N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride CAS No. 1172365-65-9](/img/structure/B2371146.png)
N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride
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Description
N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride, also known as N-(piperidin-4-ylsulfonyl)-2-aminobenzamide hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Scientific Research Applications
Synthesis and Chemical Properties
- N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride has been used in various chemical syntheses. For example, it has been involved in reactions with chlorosulfonic acid, leading to the formation of different sulfonamides and dimethylamides, showcasing its reactivity and versatility in organic synthesis (Cremlyn & Nunes, 1987).
Biological Activity and Pharmacological Research
- This compound has been studied for its potential biological activities. A series of N-substituted derivatives of acetamide bearing the piperidine moiety, including N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride, were synthesized and evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies are significant for understanding the biological activities of these compounds and their potential therapeutic applications (Khalid et al., 2014).
Potential in Drug Development
- The compound's derivatives have been explored for their anti-neoplastic activities, particularly against specific cancer cell lines. Such research highlights the potential of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride derivatives in the development of new anticancer drugs (Arul & Smith, 2016).
Contribution to Heterocyclic Chemistry
- The compound has been a key component in the synthesis of various heterocyclic structures, which are crucial in medicinal chemistry for the development of drugs with diverse therapeutic effects (Vyzhdak et al., 2005).
Applications in Neuroscience Research
- Studies involving analogs of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride have explored their potential in neuroscience, particularly their interactions with neurological receptors and pathways. This research is significant for understanding the neurochemical basis of various diseases and for developing targeted neurological therapies (Grimwood et al., 2011).
properties
IUPAC Name |
1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJOYNVDHCVBSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride | |
CAS RN |
1172365-65-9 |
Source
|
Record name | 1-N,1-N-dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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